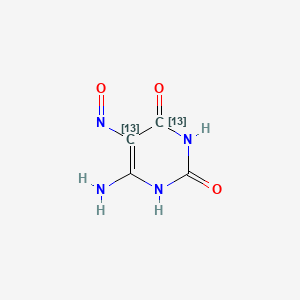
6-Amino-5-nitrosouracil-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled compound with the molecular formula C2(13C)2H4N4O3 and a molecular weight of 158.08 g/mol. This compound is a derivative of uracil, a pyrimidine nucleobase, and is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The process often includes the use of isotope-labeled precursors to incorporate the 13C atoms into the molecular structure.
Industrial Production Methods: Industrial production methods for 6-Amino-5-nitrosouracil-13C2 are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-5-nitrosouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted uracil derivatives.
Aplicaciones Científicas De Investigación
6-Amino-5-nitrosouracil-13C2 is used in a variety of scientific research applications, including:
Chemistry: As a reagent in the synthesis of substituted purine derivatives and palladium (II) complexes.
Biology: In studies involving nucleic acid analogs and enzyme interactions.
Industry: Used in the preparation of heterocyclic compounds with specific biological activities.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-nitrosouracil-13C2 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing the activity of enzymes and the stability of nucleic acid structures .
Comparación Con Compuestos Similares
6-Amino-1,3-dimethyl-5-nitrosouracil: A derivative with similar nitroso and amino groups but with additional methyl groups at the 1 and 3 positions.
5-Nitroso-6-aminouracil: Another derivative with similar functional groups but without the isotope labeling.
Uniqueness: 6-Amino-5-nitrosouracil-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and mass spectrometry applications. The presence of 13C atoms allows for precise tracking of the compound in various biochemical and chemical processes.
Propiedades
Fórmula molecular |
C4H4N4O3 |
|---|---|
Peso molecular |
158.09 g/mol |
Nombre IUPAC |
6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1 |
Clave InChI |
DKPCSXFEWFSECE-ZKDXJZICSA-N |
SMILES isomérico |
C1(=[13C]([13C](=O)NC(=O)N1)N=O)N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


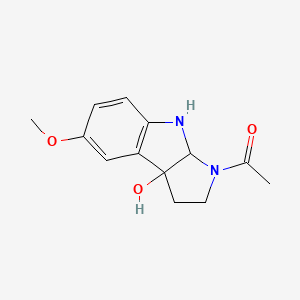
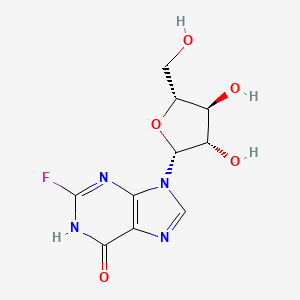
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
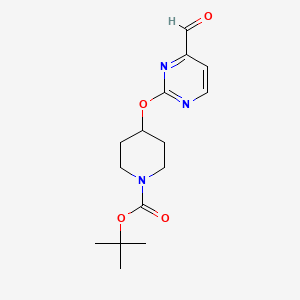
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
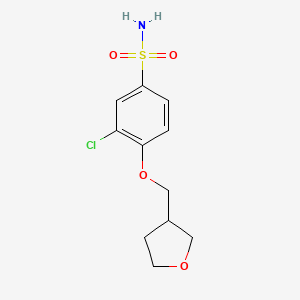
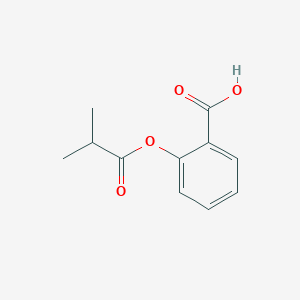
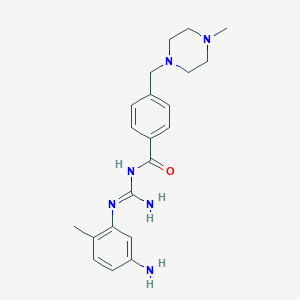
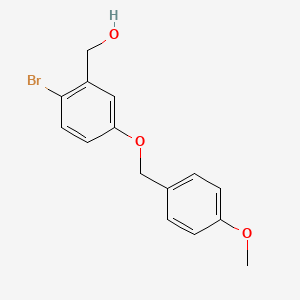
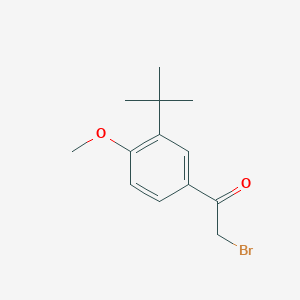
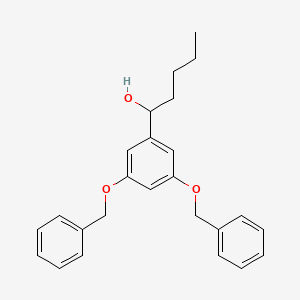
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

